molecular formula C10H12N2NaO7P B13720601 sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13720601
M. Wt: 326.17 g/mol
InChI Key: ICCXAEUSFHFYLK-HNPMAXIBSA-M
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Description

Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a furodioxaphosphinin ring and a pyrimidine dione moiety. It is primarily used in research settings due to its specific biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps to the laboratory synthesis but with optimized conditions for higher yields and purity. This may include the use of advanced reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce more reduced forms of the compound. Substitution reactions typically result in derivatives with different functional groups .

Scientific Research Applications

Sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and regulatory processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-((4-chlorophenyl)thio)-9H-purin-9-yl)-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate 2-oxide
  • Sodium (4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxo-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate

Uniqueness

What sets sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it valuable in research settings where precise biochemical effects are required .

Properties

Molecular Formula

C10H12N2NaO7P

Molecular Weight

326.17 g/mol

IUPAC Name

sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N2O7P.Na/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6;/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14);/q;+1/p-1/t6-,7+,8+;/m0./s1

InChI Key

ICCXAEUSFHFYLK-HNPMAXIBSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)COP(=O)(O3)[O-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)[O-].[Na+]

Origin of Product

United States

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